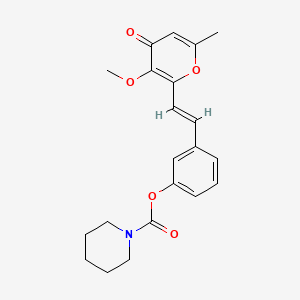
BuChE-IN-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BuChE-IN-10 involves the preparation of pyranone-carbamate derivatives. The specific synthetic route and reaction conditions are typically proprietary and detailed in scientific literature.
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed, but they likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure high purity and yield of the compound, suitable for research and potential therapeutic applications .
化学反应分析
Types of Reactions
BuChE-IN-10 primarily undergoes substitution reactions due to the presence of reactive functional groups such as carbamates and pyranones. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like dimethyl sulfoxide (DMSO) and ethanol are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives of the pyranone ring, while reduction can lead to the formation of reduced carbamate derivatives .
科学研究应用
BuChE-IN-10 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of butyrylcholinesterase and its interactions with other molecules
Biology: Investigated for its role in modulating neuroinflammatory pathways and its potential neuroprotective effects
Medicine: Explored as a therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders due to its selective inhibition of BuChE
Industry: Utilized in the development of new drugs and therapeutic agents targeting cholinesterase enzymes
作用机制
BuChE-IN-10 exerts its effects by selectively inhibiting butyrylcholinesterase, an enzyme involved in the hydrolysis of esters of choline. This inhibition leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s . The molecular targets include the active site of BuChE, where this compound binds and prevents the enzyme from interacting with its natural substrates .
相似化合物的比较
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: Another cholinesterase inhibitor with dual action on acetylcholinesterase and butyrylcholinesterase.
Galantamine: Primarily an acetylcholinesterase inhibitor with additional allosteric modulation of nicotinic receptors
Uniqueness of BuChE-IN-10
This compound is unique due to its high selectivity for butyrylcholinesterase over acetylcholinesterase, which reduces potential side effects associated with non-selective cholinesterase inhibitors. Its high blood-brain barrier permeability also enhances its effectiveness in treating central nervous system disorders .
属性
分子式 |
C21H23NO5 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
[3-[(E)-2-(3-methoxy-6-methyl-4-oxopyran-2-yl)ethenyl]phenyl] piperidine-1-carboxylate |
InChI |
InChI=1S/C21H23NO5/c1-15-13-18(23)20(25-2)19(26-15)10-9-16-7-6-8-17(14-16)27-21(24)22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12H2,1-2H3/b10-9+ |
InChI 键 |
MOPDEKASFLNBJW-MDZDMXLPSA-N |
手性 SMILES |
CC1=CC(=O)C(=C(O1)/C=C/C2=CC(=CC=C2)OC(=O)N3CCCCC3)OC |
规范 SMILES |
CC1=CC(=O)C(=C(O1)C=CC2=CC(=CC=C2)OC(=O)N3CCCCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


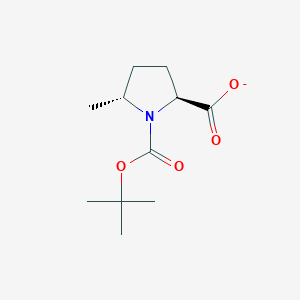
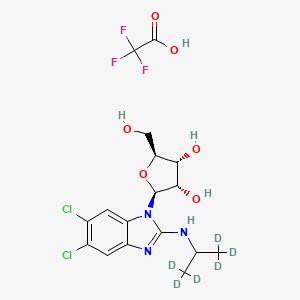
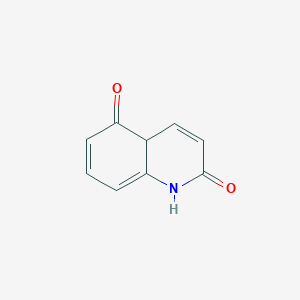
![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)
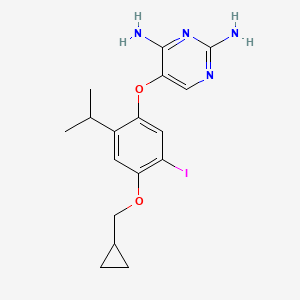
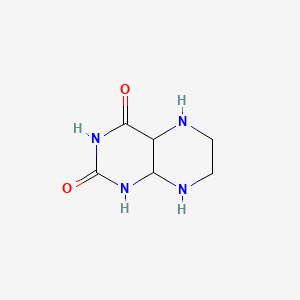
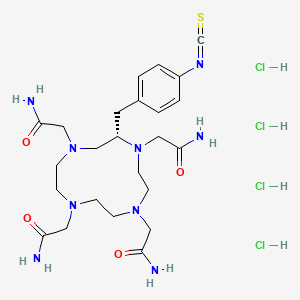
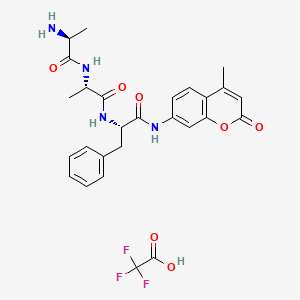

![10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-](/img/structure/B12364481.png)
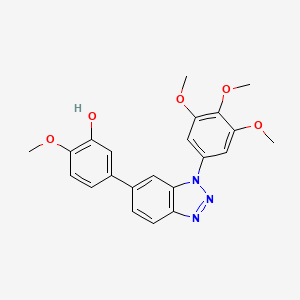

![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2E)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12364493.png)

